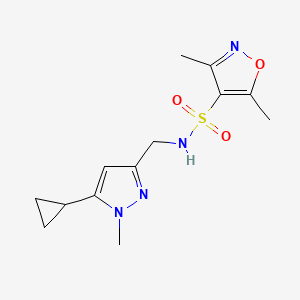
N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. MMPC is a piperazine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Alkoxycarbonylpiperidines, which share structural motifs with N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process allows for the synthesis of carboxamides from iodoalkenes and iodoarenes under mild conditions, highlighting their role in the development of new synthetic methodologies for complex molecules (Takács et al., 2014).
Medicinal Chemistry
Compounds structurally related to N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide have been explored for their potential in drug discovery. For instance, the synthesis of N-methoxy-N-methylamides from carboxylic acids, which are known as Weinreb amides, is crucial for the production of ketones without side products, a vital step in the synthesis of various pharmaceuticals (Kim et al., 2003).
Polymer Science
In polymer science, poly(amido-amine)s carrying structural elements similar to N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide have been investigated for their endosomolytic properties. These polymers exhibit pH-dependent haemolysis, which is relevant for drug delivery applications, especially in designing systems that can escape endosomal entrapment to deliver therapeutic agents directly into the cytoplasm (Ferruti et al., 2000).
Neuropharmacology
In neuropharmacology, analogues of 4-methylpiperazine derivatives have been evaluated for their serotonin receptor antagonism, demonstrating the potential of these structures in developing new antidepressants and antipsychotic medications. This research indicates the importance of the 4-methylpiperazine scaffold in the discovery of novel therapeutics for treating mood disorders (Mahesh et al., 2011).
Propiedades
IUPAC Name |
N-(methoxymethyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDZSHWEERCDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide | |
CAS RN |
1790342-05-0 |
Source


|
| Record name | N-(methoxymethyl)-4-methylpiperazine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)


![1-(2-Chloro-6-fluorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2670120.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2670122.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)



![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)
